molecular formula C40H44N2O8 B2962707 Fmoc-D-Glu-ODmab CAS No. 874486-65-4

Fmoc-D-Glu-ODmab

Katalognummer: B2962707
CAS-Nummer: 874486-65-4
Molekulargewicht: 680.798
InChI-Schlüssel: YJZSSXBJRHSYIF-JGCGQSQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-D-Glu-ODmab is a quasi-orthogonally-protected Glu derivative . It has an empirical formula of C40H44N2O8 and a molecular weight of 680.79 .


Synthesis Analysis

This compound is used in the preparation of cyclic peptides by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes it an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .


Chemical Reactions Analysis

This compound is used in peptide synthesis . The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes it an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .


Physical and Chemical Properties Analysis

This compound is a white to slight yellow to beige powder .

Wissenschaftliche Forschungsanwendungen

Novel Carboxy-Protecting Group

Fmoc-D-Glu-ODmab serves as a novel carboxy-protecting group in the synthesis of atypical peptides. Its design is based on the safety-catch principle and is compatible with Fmoc-But peptide chemistry. This group is distinct in that it can be completely removed using a 2% hydrazine·H2O-DMF solution at room temperature within minutes, making it a valuable tool in peptide synthesis (Chan et al., 1995).

Side Reactions in Cyclic Peptide Synthesis

In the synthesis of cyclic peptides using the Fmoc/tBu/Dmab protecting group strategy, this compound plays a critical role. However, research has shown that this method can result in various side reactions, such as N-terminal guanidine formation, C-terminal piperidyl amide formation, and the creation of a novel C-terminal benzyl amide-guanidine derivative due to a reaction between the Dmab protecting group and the uronium-based coupling agent. These side-products were thoroughly analyzed using tandem mass spectrometry (Medzihradszky et al., 2006).

Synthesis of Head-to-Tail Cyclic Peptides

This compound has been effectively used in the rapid and efficient solid-phase synthesis of cyclic peptides. This approach was particularly noted in the synthesis of a 29-mer cyclic antibacterial peptide, where the linear peptide was assembled using standard Fmoc chemistry on an Fmoc-Asp(resin)-ODmab carrier. This strategy enabled intramolecular on-resin head-to-tail cyclization after selective deprotection of the Asp α-carboxy protecting group (Cudic et al., 2000).

Development of a Carboxy Linker

The ODmab derivative has been developed into a carboxy functional linker, showing stability to standard acid and base conditions employed in Fmoc/tBu SPPS. This advancement has been demonstrated in the construction of model peptides, like Leu-enkephalin and Human Angiotensin II, illustrating its utility in peptide synthesis (Chhabra et al., 2001).

Safety and Hazards

Fmoc-D-Glu-ODmab should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQLJRFJRUQEMA-JGCGQSQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.